molecular formula C7H5ClN2S B1346463 4-Chloro-5-methylthieno[2,3-d]pyrimidine CAS No. 43088-67-1

4-Chloro-5-methylthieno[2,3-d]pyrimidine

Cat. No. B1346463
CAS RN: 43088-67-1
M. Wt: 184.65 g/mol
InChI Key: UAIXPCWTEUFSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylthieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been described in several studies. For instance, the synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives was achieved by treating bis(methylthio)methylene malononitrile with 2-amino pyridine in the presence of DMF and anhydrous potassium carbonate . Another study reported the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine through cyclization, chlorination, and nucleophilic substitution starting from methyl 3-aminothiophene-2-carboxylate and urea . These methods highlight the versatility of thienopyrimidine synthesis, which often involves multi-step reactions including cyclization and substitution processes.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives can be complex and is often confirmed using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, was determined and showed that the ring atoms in the pyridopyrimidinone moiety are almost coplanar . This planarity is a common feature in aromatic heterocycles and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and the synthesis of more complex molecules. For instance, Suzuki coupling reactions have been used to introduce different substituents into the thienopyrimidine core . Additionally, nucleophilic substitution reactions have been employed to generate 4-methoxy-, 4-alkylamino-, and other derivatives of thieno[2,3-d]pyrimidine . These reactions are crucial for the diversification of the thienopyrimidine scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity. The antimicrobial activity of some thieno[2,3-d]pyrimidine derivatives has been studied, and it was found that these compounds exhibited significant activity against certain strains of bacteria and fungi . The interaction of thienopyrimidine derivatives with DNA has also been investigated, suggesting that these compounds can bind to DNA via groove binding, which may be facilitated by hydrogen bonding .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 4-Chloro-5-methylthieno[2,3-d]pyrimidine has been utilized in Suzuki coupling reactions. Krolenko and Vlasov (2019) reported the synthesis of 5-methylthieno[2,3-d]pyrimidine-6-carboxylates with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments. These products' structures and molecular geometries were confirmed through further transformations (Krolenko & Vlasov, 2019).
  • Antimicrobial Agents

    • Hozien et al. (1996) described the synthesis of new 5-phenylthieno[2,3-d]pyrimidine-4(3H)one derivatives, including a 4-chloro derivative. These compounds were synthesized and tested for antimicrobial activity, highlighting the potential use of 4-chloro-5-methylthieno[2,3-d]pyrimidine derivatives in developing antimicrobial agents (Hozien et al., 1996).
  • Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

    • Gangjee et al. (2008) synthesized compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, exhibiting potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase. This study underscores the significance of the thieno[2,3-d]pyrimidine framework in developing dual inhibitors (Gangjee et al., 2008).
  • Antiviral Activity

    • Research by Saxena et al. (1988) involved synthesizing derivatives of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine, showing slight activity against human cytomegalovirus and herpes simplex virus type 1. This indicates a potential application of 4-chloro-5-methylthieno[2,3-d]pyrimidine derivatives in antiviral drug development (Saxena et al., 1988).
  • Antitumor Activity

    • Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2
    ,3-d]pyrimidine, highlighting its significant activity against Walker 256 carcinosarcoma in rats. This suggests that derivatives of 4-Chloro-5-methylthieno[2,3-d]pyrimidine might hold potential in antitumor research .
  • Apoptosis Induction in Cancer Cells

    • Kemnitzer et al. (2009) discovered that certain 4-anilino-N-methylthieno[2,3-d]pyrimidines can induce apoptosis in cancer cells. This highlights the potential of 4-Chloro-5-methylthieno[2,3-d]pyrimidine derivatives as cancer therapeutics, particularly in breast cancer models (Kemnitzer et al., 2009).
  • Radioprotective and Antitumor Activity

    • A study by Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives showing promising radioprotective and antitumor activities. This further supports the versatile application of 4-Chloro-5-methylthieno[2,3-d]pyrimidine in developing new therapeutic agents (Alqasoumi et al., 2009).
  • Antifungal Activities

    • Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and tested them for antifungal activity. This suggests a potential role for 4-Chloro-5-methylthieno[2,3-d]pyrimidine derivatives in the development of antifungal agents (Konno et al., 1989).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

While specific future directions for “4-Chloro-5-methylthieno[2,3-d]pyrimidine” are not mentioned in the search results, related compounds have been studied for their potential as inhibitors of the FMS tyrosine kinase , suggesting possible directions for future research.

properties

IUPAC Name

4-chloro-5-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIXPCWTEUFSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302745
Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylthieno[2,3-d]pyrimidine

CAS RN

43088-67-1
Record name 4-Chloro-5-methylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43088-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methylthieno(2,3-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 43088-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43088-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-Chloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methylthieno[2,3-d]pyrimidine

Citations

For This Compound
31
Citations
M Yu, P Li, SKC Basnet, M Kumarasiri, S Diab… - European journal of …, 2015 - Elsevier
Phosphorylation of the eukaryotic initiation factor 4E (eIF4E) by mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) is essential for oncogenesis but unnecessary for …
Number of citations: 38 www.sciencedirect.com
X Jin, J Merrett, S Tong, B Flower, J Xie, R Yu… - European journal of …, 2019 - Elsevier
The mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) phosphorylate eukaryotic initiation factor 4E (eIF4E) and play important roles in promoting …
Number of citations: 26 www.sciencedirect.com
KY Krolenko, SV Vlasov - Chemistry of Heterocyclic Compounds, 2019 - Springer
5-Methylthieno[2,3-d]pyrimidine-6-carboxylates substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments in the C-4 position of the heterocycle were obtained in Suzuki coupling …
Number of citations: 7 link.springer.com
T Wang, F Wu, L Luo, Y Zhang, J Ma, Y Hu - Journal of Molecular Structure, 2022 - Elsevier
Thienopyrimidine scaffold is a fused heterocyclic ring system that has been found to be an integral part of pharmaceutical products to the improvement of pharmacological and …
Number of citations: 6 www.sciencedirect.com
S Adapa, US Kodali, AK Taneja, V Bandaru… - Tetrahedron …, 2023 - Elsevier
A sonochemical approach for the synthesis of 4-(1H-indol-3-yl)thieno[2,3-d]pyrimidine derivatives has been accomplished via the heteroarylation of 4-chloro thieno[2,3-d]pyrimidines …
Number of citations: 0 www.sciencedirect.com
KS Kumar, S Chamakuri, P Vishweshwar, J Iqbal… - Tetrahedron …, 2010 - Elsevier
AlCl 3 facilitated C–C bond forming reaction between 4-chloro-thieno[2,3-d]pyrimidines and (hetero)arenes affording a direct and single-step method for the synthesis of 4-(hetero)aryl …
Number of citations: 28 www.sciencedirect.com
NH Zaher, AAM Salem, AFM Ismail - Journal of Photochemistry and …, 2016 - Elsevier
A series of different amino acid-bearing thieno[2,3-d]pyrimidine moiety was synthesized via green chemistry aspects incorporating water as a solvent to give 2a–f, which were then …
Number of citations: 21 www.sciencedirect.com
I Berhane, N Hin, AG Thomas, Q Huang… - Journal of medicinal …, 2022 - ACS Publications
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and potential target for the treatment of pain. Positive allosteric modulators (PAMs) …
Number of citations: 6 pubs.acs.org
S Vlasov, K Krolenko, H Severina… - Journal of Applied …, 2023 - japsonline.com
Compounds with thieno [2, 3-d] pyrimidine core modified with amide group at position five of the heterocyclic system were reported as ligands to bacterial TrmD, which is an enzyme …
Number of citations: 1 japsonline.com
S Triloknadh, CV Rao, K Nagaraju, NH Krishna… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of thieno[2,3-d]pyrimidine alkyne Mannich base derivatives (7a-e, 8a-e) and thieno[2,3-d]pyrimidine 1,3,4-oxadiazole derivatives (9a-e, 10a-e) have been synthesized and …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.